3-Bromo-N-(4-methoxybenzyl)-N-methyl-1,6-naphthyridin-7-amine
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Overview
Description
3-Bromo-N-(4-methoxybenzyl)-N-methyl-1,6-naphthyridin-7-amine is a chemical compound with a complex structure that includes a bromine atom, a methoxybenzyl group, and a naphthyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-N-(4-methoxybenzyl)-N-methyl-1,6-naphthyridin-7-amine typically involves multiple steps, starting with the preparation of the naphthyridine core. The bromination of the naphthyridine ring is achieved using bromine or a brominating agent under controlled conditions. The methoxybenzyl group is introduced through a nucleophilic substitution reaction, where the naphthyridine derivative reacts with 4-methoxybenzyl chloride in the presence of a base. Finally, the methylation of the amine group is carried out using methyl iodide or a similar methylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This includes the use of efficient catalysts, high-purity reagents, and advanced purification techniques to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-N-(4-methoxybenzyl)-N-methyl-1,6-naphthyridin-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of naphthyridine derivatives with oxidized functional groups.
Reduction: Formation of reduced naphthyridine derivatives.
Substitution: Formation of naphthyridine derivatives with substituted functional groups.
Scientific Research Applications
3-Bromo-N-(4-methoxybenzyl)-N-methyl-1,6-naphthyridin-7-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Bromo-N-(4-methoxybenzyl)-N-methyl-1,6-naphthyridin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-N-(4-methoxybenzyl)-2-nitroaniline
- 3-Bromo-N-(4-methoxybenzyl)pyridin-2-amine
Uniqueness
3-Bromo-N-(4-methoxybenzyl)-N-methyl-1,6-naphthyridin-7-amine is unique due to its specific combination of functional groups and the naphthyridine core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C17H16BrN3O |
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Molecular Weight |
358.2 g/mol |
IUPAC Name |
3-bromo-N-[(4-methoxyphenyl)methyl]-N-methyl-1,6-naphthyridin-7-amine |
InChI |
InChI=1S/C17H16BrN3O/c1-21(11-12-3-5-15(22-2)6-4-12)17-8-16-13(9-20-17)7-14(18)10-19-16/h3-10H,11H2,1-2H3 |
InChI Key |
OQITXHSUHYHGJU-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=C(C=C1)OC)C2=CC3=NC=C(C=C3C=N2)Br |
Origin of Product |
United States |
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